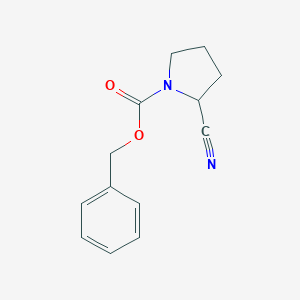

1-Cbz-2-cyanopyrrolidine

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

benzyl 2-cyanopyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c14-9-12-7-4-8-15(12)13(16)17-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-8,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUVGQGIWVNDVSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70564326 | |

| Record name | Benzyl 2-cyanopyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70564326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119020-06-3 | |

| Record name | Benzyl 2-cyanopyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70564326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Derivatization Strategies of 1 Cbz 2 Cyanopyrrolidine

Chemical Transformations of the Cyanopyrrolidine Moiety

The reactivity of 1-Cbz-2-cyanopyrrolidine is largely dictated by the nitrile group and the pyrrolidine (B122466) ring system. Strategic manipulation of these components allows for the synthesis of a diverse array of derivatives.

Reactions Involving the Nitrile Group

The nitrile group (-C≡N) is a highly versatile functional group that can undergo a variety of chemical transformations, making it a key site for derivatization.

Reduction to Amines: The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. libretexts.org This transformation is fundamental in converting the cyanopyrrolidine into a diamine scaffold, which is a common feature in many biologically active compounds. The resulting primary amine can then be further functionalized. For instance, a titanium-mediated cyclopropanation reaction has been applied to 2-cyanopyrrolidines to synthesize functionalized 2-(1-aminocyclopropyl)pyrrolidine-3,4-diol derivatives. researchgate.net

Hydrolysis to Carboxylic Acids and Amides: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or an amide, respectively. chemistrysteps.comsavemyexams.com Acid-catalyzed hydrolysis typically proceeds through an intermediate imidic acid, which tautomerizes to an amide that can be further hydrolyzed to a carboxylic acid. chemistrysteps.com This conversion is significant for creating derivatives with altered polarity and hydrogen bonding capabilities.

Addition of Nucleophiles: The electrophilic carbon atom of the nitrile group is susceptible to attack by various nucleophiles. For example, Grignard reagents and organolithium compounds can add to the nitrile to form ketones after hydrolysis of the intermediate imine. chemistrysteps.com This reaction allows for the introduction of diverse carbon-based substituents at the 2-position of the pyrrolidine ring.

| Reaction Type | Reagents | Product | Significance |

|---|---|---|---|

| Reduction | LiAlH₄, Catalytic Hydrogenation | Primary Amine | Creates a diamine scaffold for further functionalization. |

| Hydrolysis | H₃O⁺ or OH⁻ | Carboxylic Acid or Amide | Alters polarity and hydrogen bonding properties. |

| Nucleophilic Addition | Grignard Reagents, Organolithiums | Ketone (after hydrolysis) | Introduces diverse carbon-based substituents. |

Modification of the Pyrrolidine Ring System

The pyrrolidine ring itself can be modified to introduce additional stereocenters and functional groups, further diversifying the chemical space accessible from this compound.

Diastereoselective Synthesis: Various methods have been developed for the diastereoselective synthesis of substituted pyrrolidines. acs.orgthieme-connect.comnih.govrsc.org For example, one-pot nitro-Mannich/hydroamination cascade reactions, catalyzed by a combination of a base and a gold(I) catalyst, can produce highly substituted pyrrolidines with excellent diastereoselectivity. rsc.org These methods are crucial for creating specific stereoisomers, which often exhibit distinct biological activities.

Ring-Closing Metathesis: Asymmetric 'clip-cycle' synthesis is another powerful strategy for constructing substituted pyrrolidines. whiterose.ac.uk This method involves an alkene metathesis reaction to "clip" a Cbz-protected bis-homoallylic amine to a thioacrylate, followed by an enantioselective intramolecular aza-Michael cyclization to form the pyrrolidine ring. whiterose.ac.uk

Functionalization at Other Positions: Substitutions can also be introduced at other positions of the pyrrolidine ring, such as the 3- or 4-position. These modifications can significantly impact the molecule's interaction with biological targets. nih.gov

Derivatization for Enhanced Biological Activity and Selectivity

The derivatization of this compound is a key strategy in medicinal chemistry to optimize its properties as a drug candidate. These modifications aim to enhance biological activity, improve selectivity for the target enzyme, and fine-tune pharmacokinetic properties.

Introduction of Peptidic Chains and Side Chains

This compound is a valuable scaffold for the synthesis of peptidomimetics, particularly inhibitors of proteases like dipeptidyl peptidase-4 (DPP-4) and cathepsins. mdpi.comtandfonline.comtandfonline.com

Peptide Coupling: The pyrrolidine nitrogen, after removal of the Cbz protecting group, can be coupled with amino acids or peptide fragments to create larger, more complex molecules. tandfonline.comtandfonline.com The choice of amino acid side chains at different positions (e.g., P2 position) can dramatically influence the inhibitory potency and selectivity of the resulting compound. tandfonline.comtandfonline.com For example, dipeptides with a 2-cyanopyrrolidine "warhead" have been synthesized and evaluated as cathepsin L inhibitors. tandfonline.com

Synthesis of DPP-4 Inhibitors: 2-Cyanopyrrolidine derivatives are a prominent class of DPP-4 inhibitors. mdpi.comwikipedia.org The synthesis often involves coupling the 2-cyanopyrrolidine moiety with various side chains to optimize interactions with the enzyme's active site. nih.govoatext.com

| Enzyme Target | Derivatization Strategy | Example Side Chains | Effect |

|---|---|---|---|

| Cathepsin L | Coupling with amino acids | Benzyl (B1604629), Isobutyl | Influences inhibitory potency and selectivity. tandfonline.comtandfonline.com |

| DPP-4 | Coupling with various side chains | (S)-phenylalanine derivatives, cyclopropyl-substituted phenylalanine | Potent DPP-4 inhibition. nih.gov |

Structural Modifications to Optimize Enzyme Interaction

Fine-tuning the structure of this compound derivatives is crucial for maximizing their interaction with the target enzyme's binding pocket.

Importance of the Nitrile Group: The nitrile group often plays a critical role in the inhibitory activity of these compounds, frequently forming key interactions with the enzyme's active site. wikipedia.org In some DPP-4 inhibitors, removal of the nitrile group resulted in a significant loss of potency. wikipedia.org

Role of the Cbz Group: The benzyloxycarbonyl (Cbz) group, while primarily a protecting group, can also contribute to the biological activity of the molecule through hydrophobic interactions with the enzyme. However, it is typically removed in the final stages of synthesis to allow for the introduction of other substituents. total-synthesis.com

Conformational Constraints: Introducing conformational constraints, for instance by creating bicyclic structures, can lead to more potent and selective inhibitors by pre-organizing the molecule into a bioactive conformation. mdpi.com

Fluorination Strategies for Potency Enhancement

The introduction of fluorine atoms into drug candidates is a widely used strategy in medicinal chemistry to improve various properties, including metabolic stability and binding affinity.

Fluorination of the Pyrrolidine Ring: The synthesis of 4-fluoropyrrolidine-2-carbonitrile (B8495706) derivatives has been a successful strategy for developing potent DPP-4 inhibitors. nih.govnih.govnih.gov Fluorination at the 4-position of the pyrrolidine ring has been shown to enhance DPP-4 inhibitory activity and improve pharmacokinetic profiles. nih.gov The synthesis of these fluorinated derivatives can be achieved using reagents like diethylaminosulfur trifluoride (DAST). mdpi.com

Stereospecific Fluorination: The stereochemistry of the fluorine substituent is critical. For instance, in the context of fibroblast activation protein (FAP) inhibitors, the (4S)-fluoropyrrolidine derivative showed comparable potency to its difluorinated counterpart, while the (4R)-isomer was significantly less active. mdpi.com

Fluorinated Side Chains: Fluorine can also be incorporated into the side chains attached to the pyrrolidine nitrogen. For example, a 4-fluorobenzyl substituent on a triazolopiperazine moiety resulted in a highly potent DPP-4 inhibitor. acs.org

| Fluorination Site | Rationale | Example | Observed Effect |

|---|---|---|---|

| 4-position of pyrrolidine ring | Enhance potency and pharmacokinetics | 4-fluoropyrrolidine-2-carbonitrile derivatives | Improved DPP-4 inhibitory activity and oral bioavailability. nih.govnih.govebi.ac.uk |

| Side chain | Increase binding affinity | 4-fluorobenzyl substituted triazolopiperazine | Subnanomolar potency against DPP-4. acs.org |

Cleavage and Transformation of the Cbz Protecting Group

The benzyloxycarbonyl (Cbz) group is a widely utilized protecting group for amines in organic synthesis due to its general stability under a variety of reaction conditions and its susceptibility to removal under specific, mild protocols. total-synthesis.com The primary method for its cleavage is catalytic hydrogenolysis, which breaks the benzylic carbon-oxygen bond. This section details the hydrogenolysis of the Cbz group from this compound and discusses strategies for its selective removal in structurally complex molecules.

Hydrogenolysis for Cbz Deprotection

The most common and efficient method for the deprotection of the Cbz group is catalytic hydrogenolysis. total-synthesis.com This reaction involves the use of a heterogeneous catalyst, typically palladium on an activated carbon support (Pd/C), in the presence of a hydrogen source. The process cleaves the relatively weak benzyl C-O bond, liberating the free amine, toluene, and carbon dioxide as byproducts. total-synthesis.com

The hydrogen source for this transformation can be molecular hydrogen (H₂ gas), often applied at atmospheric or slightly elevated pressures. commonorganicchemistry.com Alternatively, transfer hydrogenation can be employed, where a hydrogen donor molecule transfers hydrogen to the substrate in the presence of the catalyst. total-synthesis.com Common hydrogen donors include ammonium (B1175870) formate (B1220265) (HCONH₄), cyclohexadiene, and triethylsilane. researchgate.netresearchgate.net Transfer hydrogenation can be advantageous as it avoids the need for specialized pressurized hydrogenation equipment. organic-chemistry.org

The reaction is typically carried out in protic solvents such as methanol (B129727) (MeOH) or ethanol (B145695) (EtOH) at room temperature or with gentle heating. total-synthesis.comorganic-chemistry.org The progress of the reaction can be monitored by techniques like Thin-Layer Chromatography (TLC) to ensure the complete consumption of the starting material. Upon completion, the heterogeneous catalyst is simply removed by filtration through a pad of celite, and the solvent is evaporated to yield the deprotected product, which is often used in the next synthetic step without extensive purification. total-synthesis.com

Table 1: Catalytic Systems for Cbz Deprotection by Hydrogenolysis

| Catalyst | Hydrogen Source | Solvent(s) | Temperature | Key Features |

| 10% Pd/C | H₂ (gas) | MeOH, EtOH, EtOAc | Room Temp - 60°C | Standard, highly effective method. total-synthesis.comcommonorganicchemistry.com |

| 5-10% Pd/C | Ammonium Formate | MeOH | Room Temp | Common transfer hydrogenation conditions, avoids H₂ gas. researchgate.net |

| Pd/C | Triethylsilane | N/A | Mild, neutral | In situ generation of H₂ for rapid reduction. organic-chemistry.org |

| Palladium-Fibroin | H₂ (gas) | EtOH | 30°C | Allows for chemoselective hydrogenation in the presence of other reducible groups like benzyl esters. organic-chemistry.org |

Selective Deprotection in Complex Molecular Architectures

In the synthesis of complex molecules, a protecting group strategy must be carefully designed to allow for the sequential and selective removal of different protecting groups. This principle is known as orthogonality. thieme-connect.de An orthogonal set of protecting groups allows one type to be removed under conditions that leave others intact. thieme-connect.dentu.edu.sg

The Cbz group is considered orthogonal to several other widely used amine protecting groups. total-synthesis.com For instance, it is stable under the acidic conditions used to remove tert-butoxycarbonyl (Boc) groups and the basic conditions used to cleave fluorenylmethyloxycarbonyl (Fmoc) groups. highfine.com Similarly, it is unaffected by fluoride (B91410) ions used to deprotect silyl-based ethers. highfine.com This orthogonality is a cornerstone of modern peptide and complex molecule synthesis.

A significant challenge in the deprotection of this compound arises from the presence of the cyano (nitrile) group. Standard catalytic hydrogenation conditions used for Cbz removal can also reduce the nitrile to a primary amine. illinois.edu Therefore, achieving selective deprotection of the Cbz group without affecting the cyano functionality requires carefully chosen conditions.

Strategies to enhance selectivity include:

Catalyst Modification: The selectivity of palladium catalysts can be altered by the addition of catalyst modifiers or "poisons". For example, the use of diphenylsulfide as a catalyst poison with Pd/C has been shown to allow for the reduction of alkenes and alkynes without cleaving N-Cbz groups, illustrating that catalyst activity can be fine-tuned. organic-chemistry.org A similar approach, perhaps with different modifiers, could potentially favor Cbz cleavage over nitrile reduction.

Alternative Catalysts: While palladium is most common, other catalysts may offer different selectivity profiles. Ruthenium (Ru) based catalysts are noted to minimize C-N hydrogenolysis under certain conditions. illinois.edu

Non-Hydrogenolysis Methods: When catalytic methods prove unselective, alternative chemical reagents can be used. Strong acids, such as hydrogen bromide in acetic acid (HBr/AcOH), can cleave Cbz groups. nih.gov This method is particularly useful if the molecule contains other functional groups susceptible to reduction or if a sulfur-containing moiety is present, which would poison the hydrogenation catalyst. nih.gov

Table 2: Orthogonality of the Cbz Group

| Protecting Group | Typical Deprotection Reagent(s) | Stability under Cbz Deprotection (H₂/Pd/C) |

| Cbz | H₂/Pd/C, HBr/AcOH | - |

| Boc | Trifluoroacetic Acid (TFA), HCl | Stable total-synthesis.com |

| Fmoc | Piperidine, DBU (base) | Stable highfine.com |

| Acetate (Ac) | K₂CO₃/MeOH, NH₃ | Stable |

| Silyl Ethers (TBS, TIPS) | TBAF, HF | Stable thieme-connect.dehighfine.com |

| Alloc | Pd(PPh₃)₄ | Potentially cleaved |

Applications in Medicinal Chemistry and Drug Discovery

1-Cbz-2-Cyanopyrrolidine as a Versatile Chiral Building Block

This compound serves as a crucial intermediate in the synthesis of a variety of organic molecules, particularly in the development of novel drug candidates. chemimpex.com The Cbz group provides a stable protecting group for the nitrogen atom within the pyrrolidine (B122466) ring, allowing for selective chemical modifications at other positions of the molecule. This characteristic is particularly advantageous in multi-step synthetic pathways where precise control over reactive sites is essential.

The chiral nature of (S)-1-N-Cbz-2-cyanopyrrolidine makes it an important component in asymmetric synthesis. Its stereochemistry can be leveraged to produce enantiomerically pure compounds, a critical aspect in the development of modern pharmaceuticals where specific stereoisomers often exhibit desired therapeutic activity while others may be inactive or even harmful. The synthesis of this chiral building block typically starts from L-proline derivatives to ensure the correct (S)-configuration at the 2-position of the pyrrolidine ring.

Enzyme Inhibition Studies

The cyanopyrrolidine motif present in this compound is a key feature that has been extensively explored in the design of enzyme inhibitors. This is particularly true for serine proteases, where the cyano group can interact with the active site serine residue.

Dipeptidyl Peptidase IV (DPP-IV) Inhibition

DPP-IV is a serine exopeptidase that plays a crucial role in glucose metabolism by inactivating incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1). wikipedia.orgbrieflands.com Inhibition of DPP-IV prolongs the action of these hormones, leading to improved insulin (B600854) secretion and blood glucose control, making it a key target for the treatment of type 2 diabetes. wikipedia.orgbrieflands.com Cyanopyrrolidine-based compounds have been at the forefront of DPP-IV inhibitor development. mdpi.comnih.gov

The development of DPP-IV inhibitors based on the cyanopyrrolidine scaffold has been guided by extensive structure-activity relationship (SAR) studies. These studies have revealed several key structural features that influence inhibitory potency and selectivity.

The Cyanopyrrolidine Moiety: The 2-cyanopyrrolidine group is a proline mimetic that fits into the S1 pocket of the DPP-IV enzyme. wikipedia.org The cyano group is crucial for high potency. wikipedia.org

Substitutions on the Pyrrolidine Ring: While large substituents on the 2-cyanopyrrolidine ring are generally not well-tolerated due to the small size of the S1 pocket, modifications at other positions have been explored. wikipedia.org For instance, the introduction of a fluorine atom at the 4-position of the 2-cyanopyrrolidine ring has been shown to enhance DPP-IV inhibitory activity. nih.govconsensus.app

The P2-Substituent: The substituent attached to the pyrrolidine nitrogen (the P2 position) occupies the S2 pocket of the enzyme and significantly impacts the inhibitor's properties. wikipedia.org A series of (5-substituted pyrrolidinyl-2-carbonyl)-2-cyanopyrrolidine analogs have been developed, where the C5-substituents influence potency, chemical stability, and selectivity. acs.orgnih.gov

A study on 1-((S)-gamma-substituted prolyl)-(S)-2-cyanopyrrolidines revealed that compounds with (S)-stereochemistry at the gamma-position of the proline ring were significantly more potent than their (R)-antipodes. nih.gov Specifically, derivatives with (3,4-dicyanophenyl)amino- and (3-chloro-4-cyanophenyl)amino- groups at this position demonstrated the highest inhibitory activity. nih.gov

| Compound Type | Key Structural Feature | Impact on DPP-IV Inhibition |

| 4-Fluoro-2-cyanopyrrolidines | Fluorine at the 4-position | Enhanced inhibitory effect nih.govconsensus.app |

| (5-Substituted pyrrolidinyl-2-carbonyl)-2-cyanopyrrolidines | Substituents at the C5-position | Affects potency, stability, and selectivity acs.orgnih.gov |

| 1-((S)-gamma-substituted prolyl)-(S)-2-cyanopyrrolidines | (S)-stereochemistry at gamma-position | 20-fold more potent than (R)-antipode nih.gov |

Cyanopyrrolidine-based inhibitors, including those derived from this compound, are known to be substrate-like inhibitors that interact with the active site of DPP-IV. wikipedia.orgnih.gov The primary interactions are:

Covalent Bond Formation: The nitrile group of the cyanopyrrolidine forms a reversible covalent bond with the hydroxyl group of the catalytic serine residue (Ser630) in the DPP-IV active site. wikipedia.orgbrieflands.comresearchgate.net This interaction is a hallmark of this class of inhibitors and contributes to their high potency and slow dissociation kinetics. wikipedia.org X-ray crystallography has confirmed that the cyano group forms a covalent bond with the serine residue. acs.orgnih.gov

Hydrogen Bonding: The protonated amino group of the inhibitor forms a network of hydrogen bonds with a negatively charged region on the protein surface, specifically with the amino acid residues Glu205, Glu206, and Tyr662. wikipedia.orgbrieflands.comresearchgate.net

The S1 pocket of DPP-IV accommodates the pyrrolidine ring, while the P2 substituent occupies the S2 pocket. wikipedia.org The trifluorophenyl moiety of some inhibitors can occupy the S1 pocket, forming π-π stacking interactions with Y666, Y662, and H740. mdpi.com

Prolyl Oligopeptidase (POP) Inhibition

Prolyl oligopeptidase (POP) is a cytosolic serine peptidase that cleaves small peptides at the C-terminal side of proline residues. nih.govclinmedjournals.org It is implicated in the pathophysiology of various central nervous system disorders, including neurodegenerative diseases, making it a relevant therapeutic target. nih.govclinmedjournals.org

Similar to their interaction with DPP-IV, cyanopyrrolidine-based compounds are potent inhibitors of POP. nih.gov The proposed mechanism of inhibition involves the electrophilic nitrile group of the cyanopyrrolidine moiety. nih.gov This nitrile group is susceptible to nucleophilic attack by the active-site serine residue (Ser554) of POP, leading to the formation of a covalent adduct. nih.gov This covalent modification of the catalytic serine effectively inhibits the enzyme's activity. nih.gov

Research has shown that several N-acylated glycyl-(2-cyano)pyrrolidines exhibit inhibitory activity against POP. nih.gov Furthermore, molecular modeling studies support the hypothesis that these compounds inhibit POP through direct interaction with the catalytic site. nih.gov

A study investigating novel cyanopyrrolidine-based derivatives identified several potent POP inhibitors. nih.gov The inhibitory activity of these compounds was found to be in the low nanomolar range. nih.gov

| Compound | POP Inhibitory Activity (IC50) |

| CbzMetPrdN | ~ 2 nM nih.gov |

| CbzGlnPrdN | ~ 2 nM nih.gov |

These findings underscore the potential of cyanopyrrolidine-based structures, derived from scaffolds like this compound, in the development of therapeutic agents targeting POP for the treatment of neurological disorders.

Cathepsin Inhibition, Particularly Cathepsin L

The 2-cyanopyrrolidine scaffold has been a cornerstone in the design of inhibitors for cysteine proteases, with a particular focus on cathepsins, and especially Cathepsin L, which is implicated in various cancers. nih.gov

Design of Peptidomimetic Cathepsin Inhibitors with Nitrile Warheads

In the quest for selective Cathepsin L inhibitors, peptidomimetic compounds incorporating a 2-cyanopyrrolidine moiety have been designed. nih.gov The nitrile group in these molecules serves as an electrophilic "warhead" that interacts with the thiol group of the active site cysteine residue in cathepsins. nih.gov This interaction typically leads to the formation of a reversible covalent thioimidate intermediate, effectively inhibiting the enzyme's activity. nih.gov The design of these inhibitors often involves attaching peptide chains to the 2-cyanopyrrolidine scaffold to enhance interactions with the enzyme's binding pockets (P2, P3, etc.), thereby influencing potency and selectivity. nih.gov For instance, compounds with a benzyl (B1604629) or an isobutyl moiety at the P2 position have been synthesized and evaluated. nih.gov

Selectivity against Different Cathepsins

Achieving selectivity among the various cathepsins is a significant challenge due to the high homology in their active sites. However, modifications to the peptide portion of the 2-cyanopyrrolidine-based inhibitors can lead to significant differences in inhibitory potencies and selectivities. nih.gov

In one study, a series of 2-cyanopyrrolidine peptidomimetics were synthesized and tested for their inhibitory activity against human Cathepsin L and Cathepsin B. nih.gov While many of the synthesized compounds did not show promising inhibitory activity, one particular compound demonstrated notable selectivity for Cathepsin L over Cathepsin B. nih.gov

Table 2: Inhibitory Activity and Selectivity of a 2-Cyanopyrrolidine Peptidomimetic

| Compound | Kᵢ for Cathepsin L (µM) | Kᵢ for Cathepsin B (µM) | Selectivity (Cathepsin B / Cathepsin L) |

|---|---|---|---|

| (E)N-{(S)1-[(S)2-cyano-1-pyrrolidinecarbonyl]-3-methylbutyl}-2,3-diphenylacrylamide | 5.3 | > 100 | > 18.8 |

Data from a study on peptidomimetic 2-cyanopyrrolidines as selective cathepsin L inhibitors. nih.gov

This selective inhibitor, with an isobutyl group at the P2 position, serves as a valuable lead compound for the further development of more potent and selective Cathepsin L inhibitors. nih.gov

Inhibition of Other Serine and Cysteine Proteases

The utility of the this compound scaffold extends beyond POP and cathepsins to the inhibition of other serine and cysteine proteases. The inherent reactivity of the nitrile group makes it a versatile warhead for targeting a range of enzymes.

For example, derivatives of (S)-phenylalanine containing a 2-cyanopyrrolidine moiety have been designed and synthesized as potent inhibitors of Dipeptidyl Peptidase 4 (DPP-4), a serine protease involved in glucose metabolism and a target for type 2 diabetes treatment. nih.gov One such derivative, a cyclopropyl-substituted phenylalanine compound, exhibited a potent DPP-4 inhibitory activity with an IC₅₀ value of 0.247 μM. nih.gov

Furthermore, the cyanopyrrolidine warhead has been a subject of investigation for its potential cross-reactivity with other enzymes. For instance, many compounds with a cyanopyrrolidine warhead have shown cross-reactivity towards the protein deglycase PARK7/DJ-1 and certain deubiquitinating enzymes (DUBs). However, subtle structural modifications, such as transitioning from a five-membered pyrrolidine to a six-membered piperazine (B1678402) ring, have been shown to eliminate this cross-reactivity, highlighting the tunability of this scaffold for achieving high target specificity.

General Principles of Enzyme Inhibition (Reversible vs. Irreversible)

Enzyme inhibitors can be broadly classified as either reversible or irreversible, based on the nature of their interaction with the target enzyme. chemimpex.com

Reversible inhibitors bind to an enzyme through non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and ionic bonds. chemimpex.com This binding is temporary, and the inhibitor can dissociate from the enzyme, allowing the enzyme to regain its activity. Reversible inhibition can be further categorized into competitive, non-competitive, and uncompetitive inhibition, depending on whether the inhibitor binds to the active site, an allosteric site, or the enzyme-substrate complex, respectively. chemimpex.com

Irreversible inhibitors , on the other hand, typically form strong, often covalent, bonds with the enzyme, leading to permanent inactivation. chemimpex.com The enzyme cannot regain its activity once the inhibitor is bound.

The nitrile "warhead" of this compound and its derivatives generally leads to reversible covalent inhibition of cysteine and serine proteases. nih.gov The electrophilic carbon atom of the nitrile group is attacked by the nucleophilic residue in the enzyme's active site (the thiol of cysteine or the hydroxyl of serine). nih.gov This forms a covalent adduct, such as a thioimidate with cysteine proteases. nih.gov However, this adduct is typically unstable and can hydrolyze, releasing the inhibitor and regenerating the active enzyme. nih.gov This reversibility is a desirable property in drug design as it can reduce the risk of off-target toxicity associated with permanent enzyme inactivation.

Development of Pharmaceutical Intermediates and Drug Candidates

This compound is a valuable chiral building block and a critical intermediate in the synthesis of more complex organic molecules and drug candidates. impurity.com The Cbz (benzyloxycarbonyl) group serves as a protecting group for the nitrogen atom of the pyrrolidine ring, allowing for selective chemical modifications at other parts of the molecule. impurity.com This is particularly important in multi-step syntheses where specific functional groups need to be preserved while others are being reacted. impurity.com

The stereochemistry and functional groups of (S)-1-Cbz-2-cyanopyrrolidine make it a key starting material in asymmetric synthesis, enabling the creation of chiral drugs with specific biological activities. impurity.com It has been utilized in the preparation of various biologically active compounds, including:

PI3K/mTOR inhibitors: Benzyl 2-cyanopyrrolidine-1-carboxylate acts as a reagent in the synthesis of benzoxazepines, which are being investigated as inhibitors of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR), both of which are key targets in cancer therapy.

Dipeptidyl Peptidase 4 (DPP-4) inhibitors: As mentioned earlier, it is a precursor for the synthesis of potent DPP-4 inhibitors for the treatment of type 2 diabetes. nih.gov

Novel drug candidates: Its unique structure makes it a valuable scaffold for the development of new drugs targeting a range of conditions, including neurological disorders.

The ability to synthesize complex and stereochemically defined molecules from this compound underscores its importance as a versatile pharmaceutical intermediate in the drug discovery and development pipeline.

Role in Neurological Disorder Therapies

This compound, also known as benzyl 2-cyanopyrrolidine-1-carboxylate, is a versatile building block in the development of new drugs for neurological disorders. chemimpex.com Its derivatives have shown potential in treating conditions like Alzheimer's and Parkinson's disease. This is primarily due to their ability to inhibit prolyl oligopeptidase (POP), an enzyme connected to these neurodegenerative diseases. The capacity of these compounds to cross the blood-brain barrier is a significant advantage, enhancing their therapeutic potential.

Research has focused on creating novel cyanopyrrolidine-based compounds that are potent POP inhibitors. nih.gov For instance, the compound CbzMetPrdN, a derivative of this compound, has been shown to penetrate the rat blood-brain barrier and effectively inhibit POP in the brain. nih.govnih.gov POP is involved in the degradation of α-synuclein, a protein central to Parkinson's disease, suggesting that its inhibition could be a valuable therapeutic strategy. nih.gov Furthermore, POP has been linked to various neurotransmitter systems, indicating its importance in brain signaling. nih.gov The development of POP inhibitors based on the cyanopyrrolidine structure highlights a promising avenue for new treatments for neuropsychiatric and neurodegenerative diseases. nih.gov

Antiamnesic Activity in Animal Models

Derivatives of this compound have demonstrated notable antiamnesic properties in animal studies. These compounds have been investigated for their impact on cognitive functions and memory. Specifically, novel cyanopyrrolidine-based POP inhibitors have been tested in rat models of amnesia induced by scopolamine (B1681570) and maximal electroshock (MES). nih.gov

| Compound | Amnesia Model | Effect on CPAR Retention Time | Reference |

|---|---|---|---|

| BocTrpPrdN | Scopolamine-induced & MES-induced | Significant prolongation | nih.gov |

| BocGlyPrdN | Scopolamine-induced & MES-induced | Significant prolongation | nih.gov |

| CbzMetPrdN | Scopolamine-induced & MES-induced | Significant prolongation | nih.gov |

| CbzGlnPrdN | Scopolamine-induced & MES-induced | Significant prolongation | nih.gov |

| CbzAlaPrdN | Scopolamine-induced | Not effective | nih.gov |

Potential in Anti-Cancer Agents

The unique binding properties of this compound and its derivatives make them candidates for the development of anti-cancer drugs. Research is ongoing to explore their interactions with specific receptors involved in tumor growth. While direct application of this compound in cancer therapy is still under investigation, related structures like cyanopyrimidines have shown promise. These compounds have been synthesized and tested for their anticancer effects on various cancer cell lines, including breast (MCF-7) and ovarian (SKOV-3) cancer cells. mdpi.comnih.gov

Some cyanopyrimidine derivatives have demonstrated the ability to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. mdpi.com They have also been shown to inhibit anti-apoptotic proteins like Mcl-1 and Bcl-2, which are crucial for cancer cell survival. mdpi.comnih.gov Additionally, cyanopyridone derivatives have been investigated as dual inhibitors of VEGFR-2 and HER-2, two key receptors involved in cancer cell growth and survival. mdpi.com These findings suggest that the broader class of cyanopyrrolidine and related heterocyclic compounds holds potential for the development of new anti-cancer therapies. mdpi.commdpi.com

Development of Novel Therapies for Metabolic Disorders

The 2(S)-cyanopyrrolidine moiety, a core component of this compound, is integral to many dipeptidyl peptidase IV (DPP-IV) inhibitors. beilstein-journals.org DPP-IV inhibitors are a class of drugs used to treat type 2 diabetes. mdpi.comnih.gov They work by extending the action of incretin hormones, which stimulate insulin release and inhibit glucagon (B607659) release, thereby helping to control blood glucose levels. beilstein-journals.org

Vildagliptin and Saxagliptin are two examples of DPP-IV inhibitors that contain the cyanopyrrolidine structure. mdpi.comnih.gov this compound and its derivatives, such as (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, are key intermediates in the synthesis of these drugs. beilstein-journals.orggoogleapis.comgoogle.comresearchgate.netgoogle.com The nitrile group on the pyrrolidine ring is crucial as it allows for reversible and potent inhibition of the DPP-IV enzyme and provides chemical stability for oral administration. beilstein-journals.org The development of these inhibitors represents a significant advancement in the management of type 2 diabetes. nih.gov Research into novel cyanopyrrolidine derivatives continues to explore even more potent and selective DPP-IV inhibitors for the treatment of diabetes and potentially obesity. nih.govnih.gov

| DPP-IV Inhibitor | Key Intermediate | Therapeutic Application | Reference |

|---|---|---|---|

| Vildagliptin | (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile | Type 2 Diabetes | beilstein-journals.orgresearchgate.net |

| Saxagliptin | Cyanopyrrolidine derivatives | Type 2 Diabetes | nih.gov |

Application in Other Therapeutic Areas

The versatility of this compound extends to other therapeutic areas beyond those already mentioned. chemimpex.com For instance, some N-acylated glycyl-(2-cyano)pyrrolidines have shown inhibitory activity against fibroblast activation protein (FAP), another serine protease from the prolyl oligopeptidase family. frontiersin.org This suggests potential applications in conditions where FAP is implicated, such as fibrosis and cancer.

Furthermore, cyanopyrrolidine derivatives have been investigated as inhibitors of Cathepsin C, with potential use in treating Chronic Obstructive Pulmonary Disease (COPD). epo.orggoogle.com There is also research into cyanopyrrolidines as inhibitors of ubiquitin specific peptidase 30 (USP30), which could be relevant for treating conditions involving mitochondrial dysfunction and fibrosis. epo.orggoogle.com Additionally, the core structure is used in formulating agrochemicals for crop protection. chemimpex.com

Computational and Mechanistic Studies

Molecular Docking and Modeling of Enzyme-Inhibitor Interactions

Molecular docking and modeling are powerful computational techniques used to predict the binding orientation and affinity of a small molecule (ligand) to a protein's active site. sarpublication.combiomedpharmajournal.org These methods have been instrumental in understanding how 1-Cbz-2-cyanopyrrolidine-based inhibitors interact with their target enzymes.

Studies on dipeptidyl peptidase IV (DPP-IV) inhibitors have utilized X-ray crystallography and molecular modeling to reveal the binding modes of 2-cyanopyrrolidine analogues. nih.gov These models show that the cyano group of the inhibitor forms a covalent bond with the catalytic serine residue (Ser630) in the active site of DPP-IV. nih.gov The pyrrolidine (B122466) ring and its substituents engage in various interactions with the enzyme, influencing the inhibitor's potency and selectivity. nih.gov

For instance, in the case of (5-substituted-pyrrolidinyl-2-carbonyl)-2-cyanopyrrolidines, the C5-substituents were found to make diverse interactions with the enzyme, which significantly affects the inhibitor's potency, chemical stability, and pharmacokinetic properties. nih.gov Molecular docking simulations help visualize these interactions, such as hydrogen bonds, hydrophobic interactions, and π-alkyl interactions, between the inhibitor and specific amino acid residues in the enzyme's active site. biomedpharmajournal.orgnih.gov

Similarly, molecular docking has been employed to understand the substrate specificity of other enzymes. For example, in studies involving galactose oxidase (GOase) variants, docking simulations of N-α-Cbz-protected substrates helped to rationalize substrate specificity by modeling their binding conformations within the enzyme's active site. researchgate.net These simulations can predict the proximity of the substrate's reactive group to the enzyme's catalytic center, a crucial factor for the enzymatic reaction to occur. researchgate.net

The table below summarizes key interactions observed in molecular docking studies of cyanopyrrolidine-based inhibitors with their target enzymes.

| Target Enzyme | Key Interacting Residues | Type of Interaction | Reference |

| Dipeptidyl Peptidase IV (DPP-IV) | Serine (catalytic residue) | Covalent bond with cyano group | nih.gov |

| Dipeptidyl Peptidase IV (DPP-IV) | Various residues depending on substituent | Hydrophobic, hydrogen bonding | nih.gov |

| Galactose Oxidase (GOase) | Active site amino acids | Substrate positioning near copper center | researchgate.net |

| Monoamine Oxidase-A (MAO-A) | TYR A: 407, GLY A:443, LYS A:305, MET A:445 | Carbon-hydrogen, alkyl, and π-alkyl bonds | biomedpharmajournal.org |

Elucidation of Mechanism of Action for Enzyme Inhibition

The primary mechanism by which 2-cyanopyrrolidine derivatives, including this compound, inhibit certain proteases is through the formation of a covalent bond. nih.gov The electrophilic cyano group acts as a "warhead," reacting with a nucleophilic residue in the enzyme's active site. tandfonline.com

For Serine Proteases (e.g., DPP-IV): The inhibition of DPP-IV by cyanopyrrolidines involves the cyano group forming a covalent adduct with the hydroxyl group of the catalytic serine residue. nih.gov This interaction effectively blocks the enzyme's activity. nih.gov This class of inhibitors has been extensively developed for the treatment of type 2 diabetes. nih.govdrugs.comwikipedia.org

For Cysteine Proteases (e.g., Cathepsins): In the case of cysteine proteases like cathepsins, peptide nitriles are known to interact with the active site thiol moiety of a cysteine residue. tandfonline.com This interaction forms a reversible covalent thioimidate intermediate, leading to the inhibition of the enzyme. tandfonline.com The design of these inhibitors often includes a peptide-like backbone to enhance binding affinity and selectivity for specific cathepsins. tandfonline.com While some cyanopyrrolidine-based compounds have shown inhibitory activity against cathepsin L, achieving high potency has been a challenge. tandfonline.comtandfonline.com

The inhibition can be either reversible or irreversible. juniperpublishers.comdu.ac.in In many cases with cyanopyrrolidines, the covalent bond formed is reversible, meaning the enzyme's activity can be restored if the inhibitor is removed. tandfonline.comjuniperpublishers.com However, some inhibitors are designed to be irreversible, forming a stable, permanent bond with the enzyme. savemyexams.comnih.gov This type of inhibition is sometimes referred to as "suicide inhibition," where the enzyme itself catalyzes the formation of the reactive species that leads to its own inactivation. du.ac.innih.gov

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analysis

Structure-Activity Relationship (SAR) studies are crucial for optimizing the potency and selectivity of enzyme inhibitors. By systematically modifying the chemical structure of a lead compound like this compound, researchers can identify which parts of the molecule are essential for its biological activity.

For DPP-IV inhibitors, extensive SAR studies have been conducted on cyanopyrrolidine derivatives. nih.govnih.govconsensus.app These studies have shown that modifications to the pyrrolidine ring and the N-acyl group can have a significant impact on inhibitory potency. For example, the introduction of a fluorine atom at the 4-position of the 2-cyanopyrrolidine scaffold has been explored to improve both potency and stability. consensus.app A series of (5-substituted pyrrolidinyl-2-carbonyl)-2-cyanopyrrolidine analogues were synthesized and evaluated, revealing that the substituents at the C5 position influence potency, chemical stability, selectivity against related peptidases, and pharmacokinetic properties. nih.gov

In the context of cathepsin L inhibitors, SAR studies on peptidomimetic 2-cyanopyrrolidines have explored the effect of different moieties at various positions. tandfonline.comtandfonline.com For instance, two series of compounds were synthesized with either a benzyl (B1604629) or an isobutyl moiety at the P2 position of the enzyme. tandfonline.comtandfonline.com Although these particular compounds did not show high inhibitory activity, one derivative with an isobutyl group at P2 demonstrated selectivity for cathepsin L over cathepsin B. tandfonline.comtandfonline.com

The table below presents a summary of SAR findings for cyanopyrrolidine-based inhibitors targeting different enzymes.

| Target Enzyme | Structural Modification | Impact on Activity/Property | Reference |

| Dipeptidyl Peptidase IV (DPP-IV) | Substitution at C5 of the pyrrolidine ring | Affects potency, stability, and selectivity | nih.gov |

| Dipeptidyl Peptidase IV (DPP-IV) | Fluorination at the 4-position | Can improve potency and stability | consensus.app |

| Cathepsin L | Isobutyl moiety at P2 position | Showed selectivity over Cathepsin B | tandfonline.comtandfonline.com |

| Fibroblast Activation Protein (FAP) | Modifications to N-4-quinolinoyl-Gly-(2S)-cyanoPro scaffold | Optimized compounds showed low nanomolar potency and high selectivity | nih.gov |

These computational and mechanistic studies provide a detailed understanding of how this compound and its derivatives function as enzyme inhibitors, guiding the rational design of new and more effective therapeutic agents.

Future Directions and Emerging Research Avenues

Exploration of Novel Cyanopyrrolidine Scaffolds for Drug Discovery

The pyrrolidine (B122466) ring is a prevalent nitrogen heterocycle in medicinal chemistry, valued for its ability to explore pharmacophore space three-dimensionally. nih.gov The cyanopyrrolidine scaffold, in particular, is a key component in many commercially available drugs. rowan.edu Researchers are actively exploring novel cyanopyrrolidine-based scaffolds to develop new therapeutic agents.

One area of focus is the design of highly potent and selective inhibitors of enzymes like dipeptidyl peptidase IV (DPP-IV) and fibroblast activation protein (FAP), which are implicated in diseases such as type 2 diabetes and cancer, respectively. benthamdirect.comnih.gov For instance, the N-4-quinolinoyl-Gly-(2S)-cyanoPro scaffold has been identified as a promising starting point for developing potent and selective FAP inhibitors. nih.govresearchgate.net By modifying this core structure, researchers have created compounds with low nanomolar inhibitory potency and high selectivity against related enzymes. nih.govresearchgate.net

Furthermore, the development of novel libraries of compounds that combine the cyanopyrrolidine scaffold with other pharmacologically active motifs, such as β-amino alcohols, is underway. rowan.edu These hybrid molecules aim to create inhibitors with enhanced potency and selectivity for specific therapeutic targets. rowan.edu The stereochemistry of the pyrrolidine ring is a critical factor, as different stereoisomers can exhibit distinct biological profiles due to varying binding modes with target proteins. nih.gov

| Feature | Description | Source |

|---|---|---|

| Scaffold Versatility | The five-membered pyrrolidine ring allows for efficient exploration of 3D pharmacophore space. | nih.gov |

| Stereochemistry | The spatial orientation of substituents on the pyrrolidine ring significantly impacts biological activity. | nih.gov |

| Hybrid Molecules | Combining the cyanopyrrolidine scaffold with other motifs can lead to enhanced therapeutic properties. | rowan.edu |

Advanced Synthetic Methodologies for Sustainable and Efficient Production

The development of sustainable and efficient synthetic methods for producing 1-Cbz-2-cyanopyrrolidine and its derivatives is a key area of ongoing research. Traditional synthetic routes often involve multiple steps and the use of hazardous reagents. mdpi.com

Current research focuses on several key areas to improve sustainability:

One-Pot Processes: Industrial methods are being developed that utilize a "telescopic" one-pot process. This approach minimizes waste and simplifies purification by performing multiple reaction steps in a single vessel.

Green Chemistry: Researchers are exploring the use of more environmentally friendly reagents and solvents. For example, trifluoroacetic anhydride (B1165640) is a widely used dehydrating agent for converting the amide group to the nitrile group in cyanopyrrolidine synthesis. mdpi.com

Catalysis: The use of catalysis, including biocatalysis and organocatalysis, is being investigated to improve reaction efficiency and stereoselectivity. monash.edu Palladium-catalyzed coupling reactions and olefin metathesis are also being employed in the synthesis of complex pyrrolidine-containing molecules. sdu.dk

Solid-Phase Synthesis: Solid-phase synthesis techniques are being adapted for the preparation of cyanopyrrolidine-containing peptides, which can streamline the production process. mdpi.com

These advanced methodologies aim to make the production of this compound and its derivatives more cost-effective and environmentally benign, facilitating their use in drug discovery and development. frontiersin.org

Targeted Delivery and Pharmacokinetic Optimization of Derivatives

A significant challenge in drug development is ensuring that a therapeutic agent reaches its intended target in the body at an effective concentration. Researchers are actively investigating strategies for the targeted delivery and pharmacokinetic optimization of this compound derivatives.

One approach involves designing inhibitors with improved pharmacokinetic profiles, including high oral bioavailability, long plasma half-life, and metabolic stability. nih.govacs.org For example, extensive optimization of (4-quinolinoyl)glycyl-2-cyanopyrrolidine inhibitors of FAP has led to compounds with satisfactory plasma and microsomal stabilities. nih.govresearchgate.netacs.org

Another strategy is the development of peptide-drug conjugates (PDCs). units.it In this approach, a potent derivative of this compound is linked to a peptide that specifically targets receptors overexpressed on tumor cells. units.it This targeted delivery system aims to increase the concentration of the drug at the tumor site while minimizing exposure to healthy tissues, thereby reducing side effects. units.it

Furthermore, the use of nanomaterials as drug carriers is being explored. mdpi.com Chitosan-based nanomaterials, for instance, offer features like biocompatibility, biodegradability, and the ability to be functionalized for targeted delivery. mdpi.com These nanosystems can be designed to release the drug in response to specific physiological conditions, such as the pH or reactive oxygen species (ROS) levels found in the microenvironment of inflamed tissues or tumors. nih.gov

| Approach | Description | Source |

|---|---|---|

| Pharmacokinetic Optimization | Designing derivatives with improved absorption, distribution, metabolism, and excretion (ADME) properties. | nih.govacs.org |

| Peptide-Drug Conjugates (PDCs) | Linking cyanopyrrolidine derivatives to targeting peptides to enhance tumor-specific delivery. | units.it |

| Nanocarrier Systems | Utilizing nanomaterials like chitosan (B1678972) to encapsulate and deliver drugs to specific sites. | mdpi.com |

Combination Therapies Involving this compound Derivatives

Combining therapeutic agents with different mechanisms of action is a promising strategy to enhance treatment efficacy and overcome drug resistance. Research is exploring the potential of using this compound derivatives in combination with other therapies, particularly in the context of cancer treatment.

For example, inhibitors of ubiquitin-specific protease 7 (USP7), which can be derived from cyanopyrrolidine scaffolds, have shown synergistic effects when combined with other anticancer drugs. nih.gov In preclinical models of HER2+ breast cancer, the combination of a USP7 inhibitor and the targeted therapy trastuzumab resulted in enhanced tumor growth suppression. nih.gov This suggests a rationale for using such combination therapies in cancers that have developed resistance to standard treatments. nih.gov

Similarly, combining targeted radionuclide therapy (TRT) with drugs that modulate the DNA damage response or interact with the immune system is an active area of investigation. diva-portal.org While not directly involving this compound derivatives in the cited study, the principle of combining a targeting molecule with another agent to enhance therapeutic effects is highly relevant. diva-portal.org Future research could explore the use of cyanopyrrolidine-based inhibitors in combination with TRT or immunotherapy to achieve synergistic anticancer effects.

Investigation of Broader Biological Targets Beyond Current Applications

While much of the research on this compound derivatives has focused on well-established targets like DPP-IV and FAP, there is growing interest in exploring their potential to modulate a broader range of biological targets. frontiersin.orggoogle.com The unique structural features of the cyanopyrrolidine scaffold make it a versatile platform for designing inhibitors for various enzyme families.

Recent studies have identified new potential applications for cyanopyrrolidine derivatives:

Prolyl Oligopeptidase (POP): Novel cyanopyrrolidine-based compounds have shown potent inhibitory activity against prolyl oligopeptidase (POP), an enzyme implicated in neurodegenerative diseases like Alzheimer's and Parkinson's disease. frontiersin.orgnih.gov Some of these inhibitors have demonstrated the ability to penetrate the blood-brain barrier and exhibit antiamnesic effects in animal models. frontiersin.orgnih.gov

Ubiquitin-Specific Protease 30 (USP30): N-cyanopyrrolidine derivatives are being investigated as inhibitors of USP30, a deubiquitylating enzyme involved in mitochondrial dysfunction. google.com These inhibitors have potential applications in the treatment of fibrotic diseases. google.com

Cathepsins: Peptidomimetic 2-cyanopyrrolidines have been developed as potent and selective inhibitors of cathepsin L, a cysteine protease involved in various physiological and pathological processes. tandfonline.com

Carbon Dioxide Fixation: Ammonium-, phosphonium-, and sulfonium-based 2-cyanopyrrolidines are being explored for their potential in carbon dioxide capture and fixation, highlighting a non-medical application of this versatile scaffold. researchgate.net

The "druggable genome" is vast, and many potential therapeutic targets remain underexplored. nih.govnih.gov The development of diverse chemical libraries based on scaffolds like cyanopyrrolidine is crucial for identifying novel ligands that can modulate these challenging targets and open up new avenues for therapeutic intervention. nih.gov

Q & A

Basic Questions

Q. What are the established laboratory synthesis protocols for 1-Cbz-2-cyanopyrrolidine, and how can reaction conditions be systematically documented?

- Methodological Answer : A multi-step synthesis typically involves nucleophilic substitution and protecting group strategies. For example, analogous pyrrolidine derivatives are synthesized by reacting fluorinated aldehydes with amines in polar aprotic solvents (e.g., DMF) under reflux (150°C) for 20 hours, monitored by TLC for completion . Post-reaction, extraction with ethyl acetate, washing with ammonium chloride, and solvent removal under reduced pressure are standard purification steps. Detailed procedural documentation should include solvent ratios, temperature gradients, and characterization data (e.g., H NMR, yield percentages) to ensure reproducibility .

Q. How should researchers validate the purity and structural identity of this compound after synthesis?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- NMR : Compare H and C NMR spectra with literature data (e.g., δ ~3.30 ppm for pyrrolidine protons) .

- TLC : Use silica gel plates with UV visualization to confirm homogeneity.

- Elemental Analysis : Verify %N content (e.g., calculated 7.99% for CHNO) to confirm molecular composition .

- Report deviations >2% from expected values and justify them via error analysis (e.g., solvent traces, side reactions) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste channels.

- Emergency Contacts : Document supplier emergency numbers (e.g., +86-21-61629022) and first-aid measures (e.g., eye rinsing for 15 minutes) .

Advanced Research Questions

Q. How can reaction yields of this compound be optimized under varying catalytic or solvent conditions?

- Methodological Answer :

- Design of Experiments (DoE) : Test solvents (DMF vs. THF), bases (KCO vs. CsCO), and temperatures (100–160°C) in a factorial design.

- Controls : Include a baseline reaction (e.g., 150°C, DMF, KCO) for comparison.

- Data Analysis : Use ANOVA to identify statistically significant variables. For example, higher polarity solvents may accelerate nucleophilic substitution but increase side-product formation .

Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives (e.g., unexpected H NMR splitting patterns)?

- Methodological Answer :

- Dynamic Effects : Consider rotameric equilibria or steric hindrance altering proton environments. Use variable-temperature NMR to confirm .

- Isotopic Labeling : Synthesize N-labeled analogs to distinguish overlapping signals.

- Collaborative Validation : Cross-reference data with computational simulations (e.g., DFT-based chemical shift predictions) .

Q. How can computational models predict the stability of this compound in novel reaction environments (e.g., acidic/alkaline media)?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate solvation effects and bond dissociation energies using software like Gaussian or GROMACS.

- pKa Prediction : Apply QSPR models to estimate cyanogroup reactivity under acidic conditions.

- Experimental Calibration : Validate simulations with kinetic studies (e.g., hydrolysis rates at pH 2–12) .

Key Methodological Frameworks

- Experimental Reproducibility : Follow Beilstein Journal guidelines for documenting synthetic steps, including solvent volumes, catalyst loadings, and spectral acquisition parameters .

- Research Question Design : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to frame hypotheses, e.g., "Does microwave irradiation reduce reaction times for this compound synthesis?" .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.